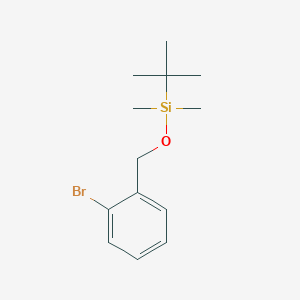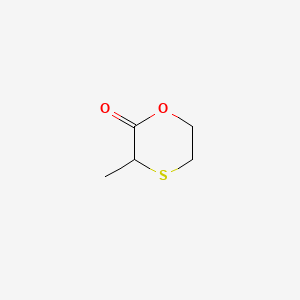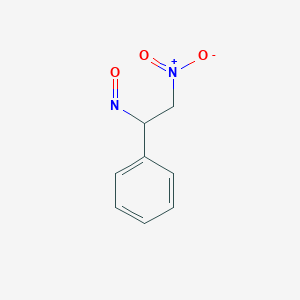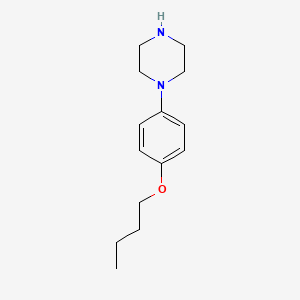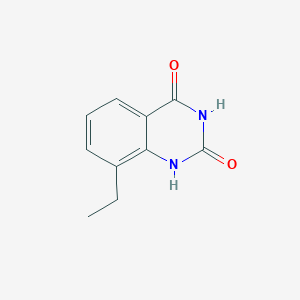
8-Ethylquinazoline-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethylquinazoline-2,4-diol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The presence of the ethyl group at the 8th position and hydroxyl groups at the 2nd and 4th positions makes this compound a unique compound with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 8-Ethylquinazoline-2,4-diol, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, often resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium, nickel, and iridium are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase into another where the reaction occurs.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs scalable methods such as metal-catalyzed reactions and microwave-assisted synthesis due to their efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 8-Ethylquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazoline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
8-Ethylquinazoline-2,4-diol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Ethylquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Quinazoline-2,4-dione: A closely related compound with similar biological activities.
Quinolines and Quinolones: These compounds share structural similarities and exhibit a broad range of biological activities, including antimicrobial and antitumor properties.
Uniqueness: 8-Ethylquinazoline-2,4-diol is unique due to the presence of the ethyl group at the 8th position and hydroxyl groups at the 2nd and 4th positions, which confer distinct chemical and biological properties compared to other quinazoline derivatives .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
8-ethyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-2-6-4-3-5-7-8(6)11-10(14)12-9(7)13/h3-5H,2H2,1H3,(H2,11,12,13,14) |
InChIキー |
QOIMHXKTPYUYPA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)

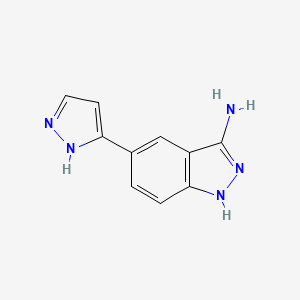
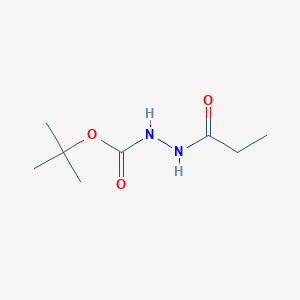

![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)
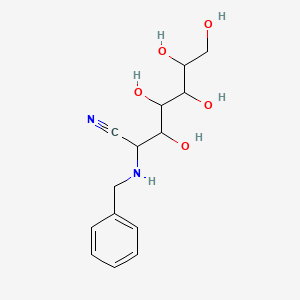

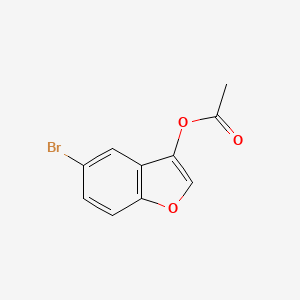
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
